Disperse Red 1-d3
Overview
Description
Disperse Red 1-d3 is an isotope labelled metabolite of ethanol in humans. It is the labelled analogue of Disperse Red 1, which is an azo disperse dye used to dye polyester and acetate fibers .
Synthesis Analysis
The synthesis of this compound involves the use of flow chemistry (FC). FC was utilized to fabricate bulky tirethoxysilane-modified Disperse Red 1 chromophore (TES-DR1) that showed electro-optic (EO) activity. The product yield of TES-DR1 was only 35% using the traditional batch method. By contrast, a significant product yield of 95% was obtained using the proposed FC system .Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. The Disperse Red 1 molecule contains a total of 42 bonds. There are 24 non-H bonds, 15 multiple bonds, 7 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aromatic), 1 N azo-derivative, 1 nitro group (aromatic), 1 hydroxyl group, and 1 primary alcohol .Chemical Reactions Analysis
In a study, FC was utilized to fabricate bulky tirethoxysilane-modified Disperse Red 1 chromophore (TES-DR1) that showed electro-optic (EO) activity. The reaction could be performed at temperatures above the boiling point of the solvent, providing sufficient energy for accelerating the reaction .Physical and Chemical Properties Analysis
This compound is a red crystalline solid with a molecular weight of 360.38 g/mol. Its molecular formula is C16H14N4O3. It has a melting point of 175-179°C and is soluble in organic solvents such as acetone, dimethylformamide, and chloroform. It is insoluble in water.Scientific Research Applications
Toxicological and Genotoxic Effects
- Disperse Red 1 (DR1), an azo dye used in textiles, has been linked to toxic effects on reproductive health. Studies involving mice showed that DR1 can cause testicular toxicity, increased DNA damage in testis cells, and decreased fertility due to abnormal sperm morphology (Fernandes, Bustos-Obregon, & Salvadori, 2015).
Chemical Modification and Application Range
- DR1 has been modified using Steglich esterification to produce a thiol-bearing analogue. This modification allows for incorporation into materials using thiol-ene ‘click’ chemistry, expanding its application range in coloring materials (Hayashi & Thornton, 2015).
Fluorescence Emission Properties
- DR1 exhibits fluorescence emission in solutions like methanol and glycerol, with a notable quantum yield. This is significant for applications in photonic devices, as its fluorescence properties can be influenced by the solvent environment (Toro et al., 2008).
Optical Nonlinearities in Hybrid Materials
- When covalently attached to a sol-gel matrix, DR1 exhibits significant optical nonlinearities. This is crucial for applications in optoelectronics and photonic devices, highlighting its potential as an active component in such technologies (Riehl et al., 1995).
Enhancement of Optical Properties
- Research on DR1 films demonstrates that external electric fields and substrate surfaces can influence molecular anchoring, enhancing the refractive index and enabling applications in optical switching and data storage (Wenas & Bujung, 2018).
Photochromic Properties in DNA-based Matrices
- DR1's photochromic properties in a DNA-based polymeric matrix have been explored, showing potential for dynamic optical storage and photonic applications. This highlights DR1's versatility in varying molecular environments (Pawlik et al., 2010).
Mechanism of Action
Target of Action
Disperse Red 1-d3, also known as 2-{Ethyl-d3-[4-(4-nitro-phenylazo)phenyl]amino}ethanol , is primarily used as a scientific tool to study the behavior of Disperse Red 1 (DR1), particularly using NMR spectroscopy. DR1 itself functions as a dye by interacting with hydrophobic regions of polyester and acetate fibers through van der Waals forces. Therefore, the primary targets of this compound are likely to be similar materials that interact with DR1.
Mode of Action
DR1 is a non-linear optical (NLO) material which is a chromophore used as an azobenzene dye . It can form a dipole network that can enhance the electro-optic effect of the non-linear components and can also improve the photorefractive effect .
Biochemical Pathways
It’s known that azo dyes like dr1 can undergo biodegradation, leading to the breakdown of the azo bond
Result of Action
The primary result of this compound’s action is its ability to mimic the behavior of DR1 for research purposes. When used as a dye, DR1 can cause a color change in the materials it interacts with. As an NLO material, DR1 can also influence the electro-optic and photorefractive properties of materials .
Safety and Hazards
When handling Disperse Red 1-d3, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .
Future Directions
Disperse Red 1-d3 has potential applications in the field of photonics due to its photo-active properties. It can be used for technological developments into light extracting or coupling structures for plastic optoelectronics like organic light emitting diodes and polymer solar cells. Other suggested applications are found into optical storage, self-organized memories, and self-healing structures .
Biochemical Analysis
Biochemical Properties
Disperse Red 1-d3 plays a significant role in biochemical reactions, particularly in studies involving metabolic pathways and enzyme interactions. The compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of xenobiotics. This compound can also bind to albumin, a major transport protein in the blood, facilitating its distribution throughout the body. The interactions between this compound and these biomolecules are primarily based on hydrophobic and van der Waals forces, which allow the compound to be effectively transported and metabolized within biological systems .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can affect the activity of nuclear receptors, such as the aryl hydrocarbon receptor (AhR), which plays a crucial role in the regulation of xenobiotic-metabolizing enzymes. This compound can also induce oxidative stress in cells, leading to the activation of antioxidant defense mechanisms and changes in gene expression related to detoxification processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. The compound can undergo trans-cis isomerization upon exposure to light, which alters its binding affinity to proteins and enzymes. This photoisomerization process can modulate the activity of enzymes such as cytochrome P450, leading to changes in metabolic pathways. Additionally, this compound can inhibit or activate specific enzymes by binding to their active sites, thereby influencing their catalytic activity and subsequent biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Over time, this compound may undergo photodegradation, resulting in the formation of byproducts that can affect cellular function. Long-term studies have shown that the compound can induce persistent changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate detoxification pathways. At higher doses, this compound can cause significant toxicity, leading to adverse effects such as liver damage and disruption of metabolic processes. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses resulting in more pronounced toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed by phase II enzymes, such as glutathione S-transferases. The compound’s metabolism can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transport proteins such as albumin. The compound can also be taken up by cells via passive diffusion and active transport mechanisms. Once inside the cells, this compound can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. The distribution of this compound within the body is influenced by its hydrophobic nature and binding affinity to transport proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it can interact with various enzymes and proteins involved in metabolic processes. Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. This subcellular localization allows this compound to modulate cellular metabolism and signaling pathways effectively .
Properties
IUPAC Name |
2-[4-[(4-nitrophenyl)diazenyl]-N-(2,2,2-trideuterioethyl)anilino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-2-19(11-12-21)15-7-3-13(4-8-15)17-18-14-5-9-16(10-6-14)20(22)23/h3-10,21H,2,11-12H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQABOMYTOFLPZ-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CN(CCO)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583548 | |
Record name | 2-[(2,2,2-~2~H_3_)Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947601-97-0 | |
Record name | 2-[Ethyl-2,2,2-d3-[4-[(1Z)-2-(4-nitrophenyl)diazenyl]phenyl]amino]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947601-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(2,2,2-~2~H_3_)Ethyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 947601-97-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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